l-Arabinofuranose
Overview
Description
l-Arabinofuranose: is a five-carbon sugar that is a component of hemicellulose, a major constituent of plant cell walls. It is found in various agricultural crops, especially cereals, and plays a crucial role in the structure and function of plant biomass .
Preparation Methods
Synthetic Routes and Reaction Conditions: l-Arabinofuranose can be synthesized through the hydrolysis of arabinoxylans, which are hemicellulosic polysaccharides. The hydrolysis is typically catalyzed by enzymes such as exo-α-l-arabinofuranosidases, which cleave the terminal non-reducing α-1,2-, α-1,3-, or α-1,5-linked l-arabinofuranosyl residues from arabinose-substituted polysaccharides .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of agricultural biomass. This method is preferred due to its high specificity and environmental friendliness. The process typically includes a combination of chemical pretreatment and enzymatic catalysis to transform plant polysaccharides into monosaccharides or oligosaccharides .
Chemical Reactions Analysis
Types of Reactions: l-Arabinofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include arabinonic acid (from oxidation), arabinitol (from reduction), and various substituted arabinofuranoses (from substitution reactions) .
Scientific Research Applications
l-Arabinofuranose has a wide range of applications in scientific research:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: this compound is essential in the study of plant cell wall composition and the enzymatic degradation of hemicellulose.
Medicine: It is used in drug development and disease modeling, particularly in the investigation of glycosylation processes.
Industry: this compound is utilized in the production of biofuels, functional foods, and pharmaceuticals
Mechanism of Action
The mechanism of action of l-arabinofuranose involves its role as a substrate for various enzymes, particularly exo-α-l-arabinofuranosidases. These enzymes catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3-, or α-1,5-linked l-arabinofuranosyl residues, facilitating the breakdown of hemicellulose into simpler sugars. This process is crucial for the bioconversion of agricultural biomass into valuable chemicals .
Comparison with Similar Compounds
l-Arabinopyranose: Another form of arabinose that differs in its ring structure.
d-Xylose: A five-carbon sugar that is also a component of hemicellulose.
d-Glucose: A six-carbon sugar that is a major component of cellulose.
Uniqueness: l-Arabinofuranose is unique due to its specific role in the structure of hemicellulose and its involvement in the enzymatic hydrolysis processes that convert plant biomass into useful products. Its specific linkage patterns and reactivity make it distinct from other similar sugars .
Properties
IUPAC Name |
(3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-HWQSCIPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H](C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331542 | |
Record name | l-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arabinofuranose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7261-25-8, 13221-22-2 | |
Record name | l-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arabinofuranose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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